3-Amino-4-chloro-N-(2-furylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

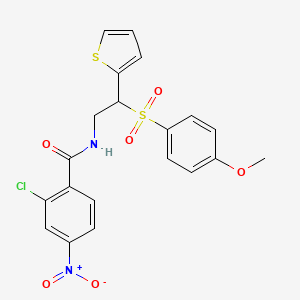

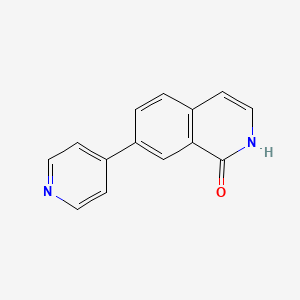

3-Amino-4-chloro-N-(2-furylmethyl)benzamide (CAS# 852839-94-2) is a research chemical . It has a molecular weight of 250.68 and a molecular formula of C12H11ClN2O2 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the canonical SMILES string: C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)N .Scientific Research Applications

Inhibitors of Poly(ADP-ribose) Synthetase

- Compounds like 3-Aminobenzamide are used to investigate the function of poly(adenosine diphosphate-ribose) in biological systems. However, their use is limited due to effects on cell viability, glucose metabolism, and DNA synthesis at experimental concentrations (Milam & Cleaver, 1984).

Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

- Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides have shown potential as inhibitors of VEGFR-2, a key target in cancer therapy. These compounds have demonstrated efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).

Potential for Neuroleptic Activity

- Benzamides like 3-Amino-4-chloro-N-(2-furylmethyl)benzamide have been synthesized and evaluated for their potential neuroleptic (antipsychotic) effects. These compounds exhibit inhibitory effects on stereotyped behavior in animal models, suggesting a role in treating psychosis (Iwanami et al., 1981).

Antihypertensive Activity

- The antihypertensive properties of similar benzamide derivatives have been investigated, showing potential as a therapeutic option for hypertension (Cassidy et al., 1992).

Synthetic Applications

- These benzamides are utilized in organic synthesis, such as in the Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides. This demonstrates their role in the development of new synthetic methodologies (Grohmann et al., 2012).

Use in Fluorescent Reporters for Transition Metals

- Furyl-benzoxazol-5-yl-L-alanines, related to this compound, have been synthesized for the detection of transition metals. Their photophysical and chemosensory properties make them suitable for environmental, medicinal, and analytical applications (Ferreira et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

3-amino-4-chloro-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c13-10-4-3-8(6-11(10)14)12(16)15-7-9-2-1-5-17-9/h1-6H,7,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJRPRMXOSCORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]but-2-ynamide](/img/structure/B2980608.png)

![N-[2-(3,4-dihydroxyphenyl)ethyl]hept-6-ynamide](/img/structure/B2980609.png)

![2-(4-methylphenyl)-7-(methylthio)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2980611.png)

![3-(4-bromobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2980612.png)

![2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide](/img/structure/B2980614.png)

![5-[(3-Chlorophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2980617.png)

![Ethyl 3-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2980626.png)